molecular formula C14H15NOS B12791196 6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine CAS No. 76356-29-1

6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine

Cat. No.: B12791196
CAS No.: 76356-29-1
M. Wt: 245.34 g/mol
InChI Key: IRTBFEIWQUVQNQ-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thienooxazepine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base, followed by cyclization to form the thienooxazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anticonvulsant and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine involves its interaction with specific molecular targets and pathways. For instance, it may interact with gamma-aminobutyric acid (GABA) receptors, leading to modulation of neurotransmitter activity. This interaction can result in anticonvulsant effects and other neurological impacts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine stands out due to its unique combination of sulfur and nitrogen atoms within the thienooxazepine ring. This structural feature contributes to its diverse chemical reactivity and potential biological activities .

Properties

CAS No.

76356-29-1

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

6-methyl-4-phenyl-7,8-dihydro-4H-thieno[2,3-e]oxazepine

InChI

InChI=1S/C14H15NOS/c1-15-9-7-13-12(8-10-17-13)14(16-15)11-5-3-2-4-6-11/h2-6,8,10,14H,7,9H2,1H3

InChI Key

IRTBFEIWQUVQNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=CS2)C(O1)C3=CC=CC=C3

Origin of Product

United States

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